molecular formula C14H11N3O2S B11478493 2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carboxamide

2-Amino-3-(thiophen-2-ylcarbonyl)indolizine-1-carboxamide

Cat. No.: B11478493
M. Wt: 285.32 g/mol
InChI Key: ZGZUBEYTSYEGMC-UHFFFAOYSA-N
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Description

2-amino-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiophene ring in the structure adds to the compound’s chemical versatility and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminothiophene and an indolizine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-amino-3-(thiophene-2-carbonyl)indolizine-1-carboxamide may involve large-scale batch reactions. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-amino-3-(thiophene-2-carbonyl)indolizine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-3-(thiophene-2-carbonyl)indolizine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(furan-2-carbonyl)indolizine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-amino-3-(pyridine-2-carbonyl)indolizine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

2-amino-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

InChI

InChI=1S/C14H11N3O2S/c15-11-10(14(16)19)8-4-1-2-6-17(8)12(11)13(18)9-5-3-7-20-9/h1-7H,15H2,(H2,16,19)

InChI Key

ZGZUBEYTSYEGMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)N

Origin of Product

United States

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